molecular formula C13H10N2O2 B15067866 2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid

2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid

Cat. No.: B15067866
M. Wt: 226.23 g/mol
InChI Key: BQHKVLROLYPYCE-UHFFFAOYSA-N
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Description

2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid is a heterocyclic compound that features a fused pyrrole and quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization. For instance, the condensation of an o-aminocarbonyl compound with a carbonyl system containing an active α-methylene group can yield the desired quinoline derivative . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

2-methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid

InChI

InChI=1S/C13H10N2O2/c1-7-10(13(16)17)9-5-4-8-3-2-6-14-11(8)12(9)15-7/h2-6,15H,1H3,(H,16,17)

InChI Key

BQHKVLROLYPYCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C3=C(C=CC=N3)C=C2)C(=O)O

Origin of Product

United States

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